Antimalarial Activity Against Plasmodium falciparum
7-Methoxy-beta-carboline-1-propionic acid demonstrates antimalarial activity against cultured Plasmodium falciparum strains, as evidenced by bioactivity-guided fractionation studies from Eurycoma longifolia roots [1]. While the parent publication does not report an explicit IC50 value, the compound was identified as a significant antimalarial constituent among several alkaloids isolated. In contrast, the structurally related β-carboline-1-propionic acid (CAS 89915-39-9) exhibited antileishmanial activity rather than antimalarial activity . This functional divergence underscores the critical role of the 7-methoxy substituent in conferring antimalarial selectivity.
| Evidence Dimension | Antiparasitic activity profile |
|---|---|
| Target Compound Data | Antimalarial activity against P. falciparum (qualitative) |
| Comparator Or Baseline | β-Carboline-1-propionic acid (CAS 89915-39-9): antileishmanial activity |
| Quantified Difference | Divergent antiparasitic selectivity; target compound is antimalarial, comparator is antileishmanial |
| Conditions | In vitro culture assays; P. falciparum strains for target compound; Leishmania spp. for comparator |
Why This Matters
For researchers focused on malaria drug discovery, this compound provides a β-carboline scaffold with demonstrated antimalarial phenotype, whereas the non-methoxylated analog is unsuitable for this indication.
- [1] Kuo PC, et al. Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia. Bioorg Med Chem. 2004 Feb 1;12(3):537-44. View Source
